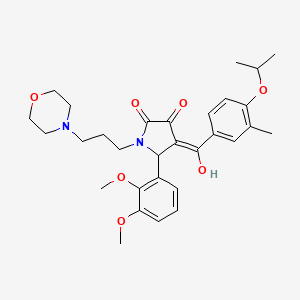
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolone core, substituted with diverse functional groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyrrolone Core: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the 2,3-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrolone core is reacted with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Isopropoxy-3-methylbenzoyl Group: This step may involve another Friedel-Crafts acylation, using 4-isopropoxy-3-methylbenzoyl chloride.
Attachment of the Morpholinopropyl Group: This can be achieved through nucleophilic substitution, where the pyrrolone derivative is reacted with 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the morpholinopropyl group suggests possible interactions with biological receptors or enzymes.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
作用機序
The mechanism by which 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could facilitate binding to these targets, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
5-(2,3-Dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Lacks the additional benzoyl and morpholinopropyl groups, potentially reducing its bioactivity.
4-(4-Isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one: Missing the dimethoxyphenyl and morpholinopropyl groups, which may affect its chemical reactivity and biological interactions.
Uniqueness
The unique combination of functional groups in 5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one imparts distinct chemical and biological properties
特性
CAS番号 |
371140-52-2 |
|---|---|
分子式 |
C30H38N2O7 |
分子量 |
538.6 g/mol |
IUPAC名 |
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O7/c1-19(2)39-23-11-10-21(18-20(23)3)27(33)25-26(22-8-6-9-24(36-4)29(22)37-5)32(30(35)28(25)34)13-7-12-31-14-16-38-17-15-31/h6,8-11,18-19,26,33H,7,12-17H2,1-5H3/b27-25+ |
InChIキー |
PYHNSVXIXOXALL-IMVLJIQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)/O)OC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


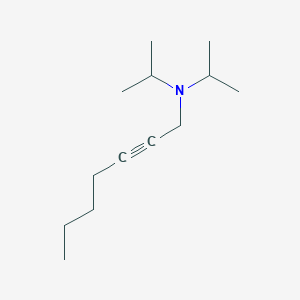
![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)

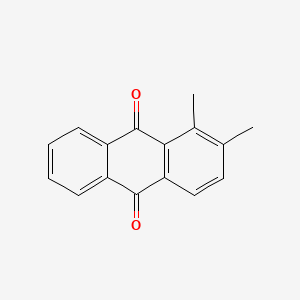
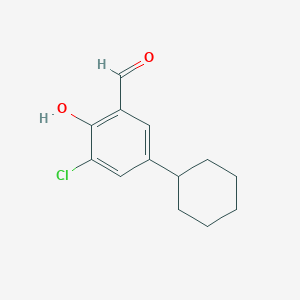

![7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)

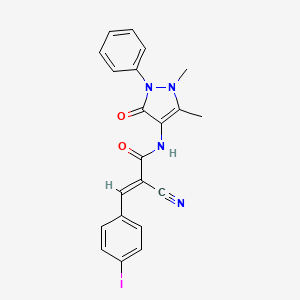
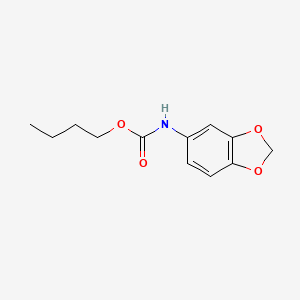
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12007957.png)

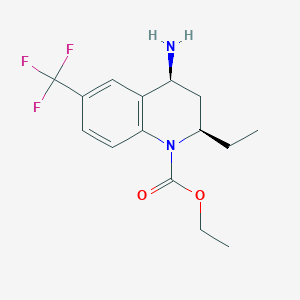
![6-Methyl-2-(2-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12007975.png)
